N-Nitrosodabigatran etexilate is a chemical compound derived from dabigatran etexilate, which is a direct thrombin inhibitor used primarily in anticoagulant therapy. N-Nitrosodabigatran etexilate belongs to the class of N-nitrosamines, compounds known for their potential carcinogenic properties. The synthesis of this compound and its derivatives has garnered attention due to regulatory concerns regarding nitrosamine impurities in pharmaceuticals.
N-Nitrosodabigatran etexilate is synthesized from dabigatran etexilate through a nitrosation reaction, where nitrous acid reacts with the secondary amine group present in the dabigatran structure. This transformation leads to the formation of the N-nitroso derivative, which has been studied for its mutagenic properties and potential health risks associated with exposure.
N-Nitrosodabigatran etexilate is classified as a Class 1 impurity according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, indicating it is a known mutagenic carcinogen. This classification raises significant concerns regarding its presence in pharmaceutical formulations containing dabigatran etexilate.
The synthesis of N-nitrosodabigatran etexilate typically involves the following steps:
Technical details regarding specific reaction conditions (temperature, time, and concentrations) are critical for optimizing yield and minimizing side reactions during synthesis .
The molecular structure of N-nitrosodabigatran etexilate can be represented as follows:
The structure includes a nitroso group (-N=O) attached to the nitrogen atom of the secondary amine in dabigatran etexilate. This modification significantly alters its chemical behavior and biological activity.
The characterization of N-nitrosodabigatran etexilate typically involves spectroscopic techniques such as:
These techniques help confirm the presence of the nitroso functional group and provide insights into the compound's purity and structural integrity .
N-Nitrosodabigatran etexilate can participate in various chemical reactions typical of nitroso compounds:
Technical details regarding these reactions are essential for understanding their implications in drug safety and efficacy.
The mechanism by which N-nitrosodabigatran etexilate exerts its effects involves:
Data on the specific pathways involved in metabolism and activation are crucial for assessing risk.
Relevant data from stability studies highlight the importance of storage conditions on compound integrity.
N-Nitrosodabigatran etexilate serves primarily as a subject of study concerning:
The ongoing evaluation of N-nitrosamines like N-nitrosodabigatran etexilate underscores their significance in regulatory science and public health .
N-Nitroso-dabigatran etexilate (NDE) represents a structurally modified derivative of the direct thrombin inhibitor dabigatran etexilate, formed through the nitrosation of the parent compound's secondary amine group during active pharmaceutical ingredient (API) synthesis and drug product manufacturing. This nitrosamine impurity emerges as a process-related contaminant when nitrosating agents—including nitrites from raw materials, reagents, or solvent systems—interact with dabigatran etexilate's molecular architecture under specific reaction conditions [1] [3]. The chemical transformation occurs predominantly during final synthesis steps involving amine-containing intermediates or through degradation pathways during storage, particularly when exposed to nitrite-contaminated excipients or oxygen-rich environments [3] [8].
The structural complexity of dabigatran etexilate—featuring multiple amine functionalities including a critical benzimidazole moiety—creates several vulnerable reaction sites, though the secondary amine adjacent to the pyridinyl group demonstrates particular susceptibility to nitrosation, forming the structurally confirmed NDE impurity with molecular formula C34H40N8O6 and molecular weight 656.73 g/mol [1] [4]. This structural specificity has been unequivocally established through advanced spectroscopic characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses conducted by reference standard manufacturers [7] [8].
NDE's toxicological significance stems from its classification as a nitrosamine drug substance-related impurity (NDSRI), placing it among structurally alerting compounds known for potential mutagenicity and carcinogenicity. While specific carcinogenicity data for NDE remains limited, its structural analogy to confirmed carcinogenic nitrosamines has triggered global regulatory scrutiny [5]. This concern materialized practically when multiple manufacturing lots of generic dabigatran etexilate capsules were recalled after routine quality surveillance detected NDE exceeding the FDA's acceptable intake (AI) limit of 400 ng/day [5] [6]. The economic and supply chain impacts were substantial, affecting both 75-mg and 150-mg dosage forms distributed between June and October 2022 [5].
Table 1: Key Physicochemical Properties of N-Nitroso-dabigatran Etexilate
Property | Specification | Analytical Confirmation |
---|---|---|
IUPAC Name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | USP Reference Standards [1] [7] |
Molecular Formula | C34H40N8O6 | High-Resolution Mass Spectrometry [4] |
Molecular Weight | 656.73 g/mol | Calculated from Atomic Weights [1] [8] |
CAS Registry Number | 2892260-29-4 | USP Certificate of Analysis [4] [7] |
Structural Alert | N-nitroso moiety (N-N=O) | NMR Spectroscopy [8] |
Detection and quantification of this potent impurity demands specialized analytical approaches due to its trace-level presence and complex matrix interference. Recent advances in ultrasensitive monitoring employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) operating in positive ion mode. A validated method utilizing a C18 stationary phase (250 mm × 4.6 mm × 5 μm) with gradient elution (5 mM ammonium formate buffer pH 7.0 ± 0.1 and acetonitrile) achieves baseline separation at 0.6 mL/min flow rate [3]. This methodology demonstrates exceptional sensitivity with a quantitation range of 18–120 ppb, correlation coefficients >0.99, and recovery rates of 80–120%, fulfilling International Council for Harmonisation (ICH) Q2(R2) validation requirements for specificity, accuracy, and precision [3].
Table 2: Optimized LC-MS/MS Parameters for NDE Quantitation
Parameter | Specification | Performance Metrics |
---|---|---|
Ionization Mode | Positive Electrospray Ionization (ESI+) | Signal-to-Noise Ratio >10 for LOD |
Mass Transitions (MRM) | 657.4 → 539.3 (quantifier); 657.4 → 486.2 (qualifier) | Specificity confirmed |
Chromatographic Column | Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm) | Retention Time: 8.2±0.5 min |
Linear Range | 18–120 ppb | R² > 0.99 |
Limit of Detection (LOD) | 6 ppb | Signal-to-Noise Ratio: 3:1 |
Limit of Quantitation (LOQ) | 18 ppb | Signal-to-Noise Ratio: 10:1 |
Recovery at LOQ | 80–120% | RSD <5% |
The detection of NDE in dabigatran products exemplifies the broader regulatory challenge posed by NDSRIs in the pharmaceutical industry, triggering increasingly stringent global controls. The U.S. Food and Drug Administration (FDA) categorizes NDE under Potency Category 3 NDSRIs, establishing a strict acceptable intake (AI) limit of 400 ng/day based on structure-activity relationship (SAR) assessment and carcinogenic potency categorization [1] [6]. This threshold represents the maximum daily exposure considered to present a negligible carcinogenic risk (theoretical cancer risk <1 in 100,000 over a lifetime) [5]. Regulatory frameworks mandate that manufacturers implement risk-mitigation strategies encompassing comprehensive evaluation of nitrosamine formation pathways during all stages of drug synthesis, purification, and storage [4].
The regulatory evolution concerning nitrosamines accelerated following the 2018 valsartan recall, culminating in FDA guidance requiring manufacturers to conduct systematic risk assessments for all chemically synthesized drug products. These evaluations must identify potential reaction pathways through which nitrosating agents (nitrites, nitrogen oxides, nitro compounds) might interact with amine-containing APIs or intermediates [5]. For dabigatran etexilate—a molecule containing multiple amine groups—the risk assessment must specifically evaluate raw materials (e.g., N-hexyl chloroformate), solvents, catalysts, and excipients for nitrosamine precursors [4] [8]. The global regulatory harmonization effort is ongoing, with the European Medicines Agency (EMA), Health Canada, and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) establishing comparable but not identical AI limits for NDE, creating complex compliance landscapes for international markets [1] [4].
Table 3: Global Regulatory Landscape for N-Nitroso-dabigatran Etexilate Control
Regulatory Agency | Acceptable Intake (AI) | Testing Requirements | Compliance Timeline |
---|---|---|---|
U.S. FDA | 400 ng/day | Mandatory risk assessment for all sartan, ranitidine, metformin, nizatidine, and dabigatran products; Confirmatory testing required if risk identified | Immediate enforcement (Recall initiated for violative products) [5] [6] |
European Medicines Agency (EMA) | 400 ng/day (interim) | Required risk evaluation for all chemical APIs; Verification testing for high-risk products (including dabigatran) | Marketed products must complete testing by October 2023 [1] |
Health Canada | 400 ng/day | Nitrosamine impurity screening required for all human prescription drugs | Product-specific deadlines based on risk prioritization [5] |
Japan PMDA | 410 ng/day | Comprehensive assessment of manufacturing processes for nitrosamine formation potential | Graduated implementation based on therapeutic category [4] |
The technical requirements for compliance necessitate advanced analytical capabilities and process redesigns. Regulators mandate that manufacturers establish validated testing methods capable of detecting NDE at parts-per-billion (ppb) levels in both API and finished dosage forms [3] [7]. This analytical burden has driven significant innovation in detection technologies, including the aforementioned LC-MS/MS methodologies achieving unprecedented sensitivity at the 6 ppb detection limit [3]. Beyond analytical controls, manufacturers must implement preventive process modifications such as: (1) substituting nitrite-containing reagents with safer alternatives; (2) implementing scavenging agents in reaction mixtures; (3) modifying purification protocols to remove nitrosamine precursors; and (4) establishing restricted storage conditions for intermediates and APIs to prevent post-synthetic nitrosamine formation [4] [8].
The supply chain implications of these regulatory mandates are profound. The USP has established NDE as a pharmaceutical analytical impurity (PAI) reference standard (Catalog No.: 1A04380), providing essential quality control materials for industry testing [2] [7]. This standard, stored at -10 to -25°C to ensure stability, enables accurate method validation and instrument calibration for regulatory filings [7]. The recall incident affecting dabigatran products underscores the operational necessity for manufacturers to maintain batch-specific traceability and implement corrective actions including product quarantine, supplier requalification, and reformulation when nitrosamine limits are exceeded [5] [6]. These measures collectively represent a paradigm shift toward proactive impurity control in cardiovascular pharmaceuticals, where the therapeutic criticality of anticoagulants demands uncompromising quality assurance.
Table 4: Comprehensive Compound Identification of N-Nitroso-dabigatran Etexilate
Identifier | Designation | Source |
---|---|---|
Systematic IUPAC Name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Veeprho [1]; Clearsynth [8] |
CAS Registry Number | 2892260-29-4 | USP [2] [7]; Simson Pharma [4]; Clearsynth [8] |
Molecular Formula | C34H40N8O6 | Veeprho [1]; USP [2]; Simson Pharma [4] |
Canonical SMILES | O=C(OCC)CCN(C1=NC=CC=C1)C(C2=CC=C3N(C)C(CN(C4=CC=C(C(NC(OCCCCCC)=O)=N)C=C4)N=O)=NC3=C2)=O | Veeprho [1] |
InChI Key | InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45) | Veeprho [1] |
Pharmacopoeial Synonyms | N-Nitroso Dabigatran Etexilate | USP [7] |
Alternative Chemical Names | beta-Alanine, N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]nitrosoamino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester | Simson Pharma [4] |
Regulatory Designation | Nitrosamine Drug Substance-Related Impurity (NDSRI) | FDA [5] [6] |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: